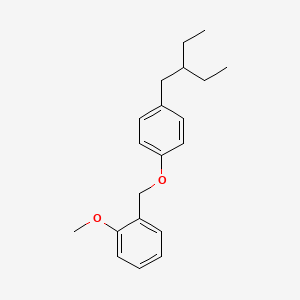![molecular formula C12H10S2 B14297441 2-[(2-Phenylethenyl)sulfanyl]thiophene CAS No. 113791-96-1](/img/structure/B14297441.png)
2-[(2-Phenylethenyl)sulfanyl]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Phenylethenyl)sulfanyl]thiophene is a heterocyclic compound that features a thiophene ring substituted with a phenylethenyl group via a sulfur atom. Thiophene derivatives are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylethenyl)sulfanyl]thiophene can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are typically mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of metal-catalyzed reactions due to their efficiency and scalability. The Suzuki–Miyaura coupling is one such method that is widely used in the industry for the production of complex thiophene derivatives .
化学反应分析
Types of Reactions
2-[(2-Phenylethenyl)sulfanyl]thiophene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
科学研究应用
2-[(2-Phenylethenyl)sulfanyl]thiophene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
作用机制
The mechanism of action of 2-[(2-Phenylethenyl)sulfanyl]thiophene involves its interaction with various molecular targets and pathways. For example, its anti-cancer activity may be due to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds to 2-[(2-Phenylethenyl)sulfanyl]thiophene include other thiophene derivatives such as 2-Butylthiophene and 2-Octylthiophene . These compounds share a common thiophene ring structure but differ in their substituents, which can significantly affect their chemical and biological properties.
Uniqueness
What sets this compound apart from other similar compounds is its unique phenylethenyl substituent, which can impart distinct electronic and steric properties. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
113791-96-1 |
|---|---|
分子式 |
C12H10S2 |
分子量 |
218.3 g/mol |
IUPAC 名称 |
2-(2-phenylethenylsulfanyl)thiophene |
InChI |
InChI=1S/C12H10S2/c1-2-5-11(6-3-1)8-10-14-12-7-4-9-13-12/h1-10H |
InChI 键 |
AUBLGYYVCQSCDN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CSC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


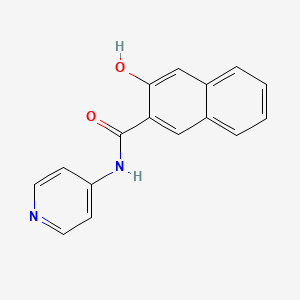
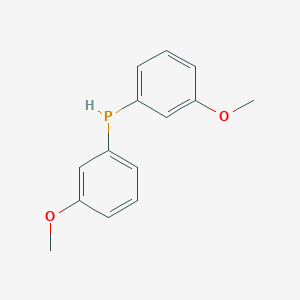
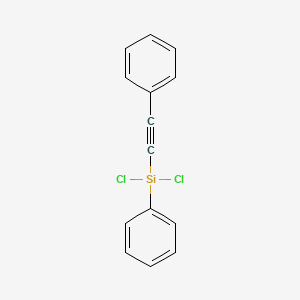

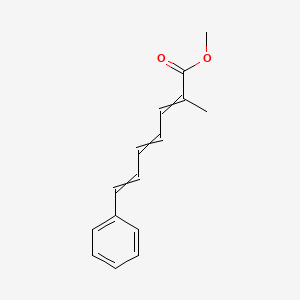
![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
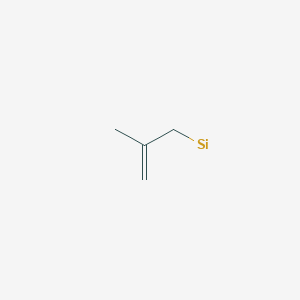

![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)
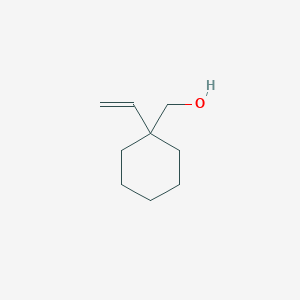
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)

